HS-Peg7-CH2CH2NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HS-Peg7-CH2CH2NH2 involves the reaction of polyethylene glycol with thiol and amine groups. The process typically includes the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Introduction of thiol and amine groups through nucleophilic substitution reactions.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of polyethylene glycol derivatives.
- Large-scale nucleophilic substitution reactions to introduce thiol and amine groups.
- Purification using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: HS-Peg7-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfide-linked PEG derivatives.
Reduction: Regenerated thiol-PEG derivatives.
Substitution: Alkylated or acylated PEG derivatives
Scientific Research Applications
HS-Peg7-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases.
Industry: Utilized in the development of advanced materials and drug delivery systems .
Mechanism of Action
HS-Peg7-CH2CH2NH2 functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- Amino-PEG7-C2-SH hydrochloride
- Thiol-PEG7-acid
Comparison: HS-Peg7-CH2CH2NH2 is unique due to its specific combination of thiol and amine groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice for the synthesis of PROTACs and other advanced materials .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO7S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h25H,1-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSYYAURSDKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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